molecular formula C13H10Cl2F3NO B1419500 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride CAS No. 1185143-03-6

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1419500
CAS No.: 1185143-03-6
M. Wt: 324.12 g/mol
InChI Key: LUXRLDGATIGJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is a specialized aniline derivative designed for research and development, particularly in advanced pharmaceutical synthesis. Its structure incorporates two functional groups of high significance in modern medicinal chemistry: a chlorophenoxy moiety and a trifluoromethyl group. The inclusion of chlorine atoms is a established strategy in drug design, with more than 250 FDA-approved drugs containing this halogen, often used to modulate potency and metabolic stability . Simultaneously, the trifluoromethyl (-CF 3 ) group is a critical pharmacophore in contemporary drug discovery. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's bioavailability, metabolic profile, and binding affinity to biological targets . As a multifunctional building block, this chemical serves as a key synthetic intermediate for constructing more complex molecules. It is particularly valuable in the synthesis of halogenated salicylanilides and other compound classes with potential anthelmintic, antibacterial, and anticancer activities, as evidenced by research into structurally similar aniline intermediates . This product is intended for use in laboratory research to facilitate the discovery and development of new therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic procedures of any kind.

Properties

IUPAC Name

4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO.ClH/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17;/h1-7H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXRLDGATIGJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C13H10ClF3N- HCl and a molecular weight of 324.12 g/mol. This compound is notable for its unique structure, which includes a chlorophenoxy group and a trifluoromethyl group, enhancing its biological activity and potential applications in various scientific fields, particularly in biochemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it exhibits antimicrobial properties , potentially through mechanisms such as:

  • Inhibition of bacterial cell wall synthesis
  • Interference with protein synthesis pathways

These mechanisms suggest that the compound may be effective against resistant strains of bacteria, similar to other compounds with analogous structures.

Antimicrobial Activity

Studies have shown that compounds containing similar halogenated substituents can demonstrate significant antimicrobial activity. For instance, this compound has been reported to exhibit effectiveness against various pathogens, including:

  • Staphylococcus aureus
  • Vancomycin-resistant Enterococcus faecium

These findings highlight its potential role in clinical settings, particularly in combating antibiotic-resistant infections .

Table 1: Biological Activity Summary

Biological ActivityMechanismTarget Organisms/Cells
AntimicrobialInhibition of cell wallStaphylococcus aureus
Interference with proteinsVancomycin-resistant Enterococcus faecium
CytotoxicityInduction of apoptosisVarious cancer cell lines (potential)

Table 2: Related Compounds and Their Activities

Compound NameActivity TypeIC50 (µM)Reference
RafoxanideAnticancerVaries by studyLiu et al., 2019
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideCytotoxicity0.71Xia et al., 2022

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound. For instance:

  • Antimicrobial Efficacy : A study demonstrated that similar chlorinated anilines exhibited significant antimicrobial activity against resistant bacterial strains, suggesting that the compound may share these properties .
  • Cancer Therapeutics : Research on salicylanilides indicates that structural modifications can lead to enhanced anticancer activity, with some derivatives showing promising results in inhibiting tumor growth and inducing apoptosis in various cancer models .

Scientific Research Applications

Synthesis and Production

The compound is synthesized through various methods, often involving the chlorination of aniline derivatives and subsequent reactions to introduce trifluoromethyl and phenoxy groups. Recent advancements have focused on optimizing synthesis processes to enhance yield and reduce environmental impact, utilizing safer reagents and conditions .

Anticancer Applications

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride serves as an important intermediate in the synthesis of several anticancer agents, notably sorafenib. Sorafenib is a multi-kinase inhibitor used in treating advanced renal cell carcinoma and hepatocellular carcinoma. It targets various kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and VEGFRs .

Case Study: Sorafenib Synthesis

  • Starting Material : 4-chloro-3-(trifluoromethyl)phenylisocyanate
  • Key Reaction : Conversion of the isocyanate to the corresponding amine derivative, followed by coupling with other pharmacophores.

This pathway highlights the compound's role as a precursor for critical therapeutic agents.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of derivatives containing this compound. For instance, compounds derived from this structure exhibited significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMIC (μM)Activity Type
3eStaphylococcus aureus0.070Antistaphylococcal
3fEnterococcus faecium4.66Anti-enterococcal
-Mycobacterium tuberculosis18.7Antimycobacterial

Agricultural Applications

The compound also finds utility in agricultural chemistry, particularly as a herbicide or pesticide agent. Its structural properties allow it to interact effectively with plant growth regulators, enhancing herbicidal activity against various weed species.

Case Study: Herbicidal Efficacy

Research has shown that formulations containing derivatives of this compound exhibit potent herbicidal effects, leading to significant reductions in weed biomass without adversely affecting crop yields.

Environmental Impact

As an organic compound, the environmental implications of using this compound must be considered. Studies indicate that while it is effective in its applications, careful management is required to mitigate potential ecological risks associated with its use in agriculture and pharmaceuticals .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound is compared to analogs with modifications in substituent type, position, and salt forms. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Synthesis Notes References
4-(Trifluoromethyl)aniline hydrochloride C₇H₇ClF₃N 197.59 -CF₃ at 4-position Leflunomide impurity; synthesized via HCl salt formation
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride C₁₀H₁₂ClF₃NO₂ 262.65 -CF₃ at 4-position, -OCH₂CH₂OCH₃ at 3-position Intermediate for iodinated derivatives; LCMS: m/z 236
4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline C₁₄H₁₂F₃NO 267.25 -CF₃ at 3-position, -OCH₂C₆H₄CH₃ at 4-position Research chemical; commercial availability
3-Chloro-4-fluoroaniline C₆H₅ClFN 145.56 -Cl at 3-position, -F at 4-position Reductive amination substrate

Key Observations:

  • Electron-Withdrawing Groups (-CF₃, -Cl): The trifluoromethyl group enhances lipophilicity and metabolic stability, while chlorine improves electrophilicity for nucleophilic reactions .
  • Phenoxy vs. Alkoxy Substituents: The 4-chlorophenoxy group in the target compound may confer greater steric hindrance compared to smaller alkoxy groups (e.g., methoxyethoxy in ), affecting binding affinity in biological targets.
  • Salt Forms: Hydrochloride salts (e.g., target compound vs. ) improve crystallinity and solubility in polar solvents, critical for pharmaceutical formulations.

Physicochemical and Analytical Data

  • HPLC Retention Times:
    • 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride: 0.83 minutes (Condition SQD-AA05) .
    • Iodinated derivative: 1.19 minutes (Condition SMD-TFA05) .
  • LCMS Data:
    • 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline: m/z 236 [M+H]⁺ .
    • 4-(Trifluoromethyl)aniline hydrochloride: m/z 162 [M+H]⁺ (free base) .

Preparation Methods

Nitration of Chlorinated Trifluoromethylbenzene

Reaction Overview:
The initial step involves nitration of chlorinated trifluoromethylbenzene to introduce a nitro group selectively at the para-position relative to the phenoxy substituent.

Methodology:

  • Raw Material: Chlorinated trifluoromethylbenzene (1-chlorine-2-trifluoromethylbenzene).
  • Reagents: Concentrated nitric acid, acetic anhydride (as nitrating agent).
  • Conditions: The nitration is performed by adding concentrated nitric acid dropwise into a reactor containing the raw material and acetic anhydride, maintaining a lower temperature (~0–5°C) to control regioselectivity and minimize by-products.
  • Post-reaction: The mixture is cooled, and the nitration product, 4-nitro-2-trifluoromethyl chlorobenzene, is isolated via solvent extraction, filtration, and recrystallization.

Data Table: Nitration Reaction Parameters

Parameter Value Notes
Raw Material 1-chlorine-2-trifluoromethylbenzene Starting compound
Nitrating Reagent Concentrated nitric acid + acetic anhydride Replaces traditional nitric acid/sulfuric acid system
Reaction Temperature 0–5°C Ensures regioselectivity and safety
Reaction Time ~3.5 hours Adequate for complete nitration
Solvent for Recrystallization Mixture of alcohol and water (ratio 5:1 preferred) Enhances purity and yield

Hydrogenation Reduction of Nitro Compound

Reaction Overview:
The nitro compound undergoes catalytic hydrogenation to form the corresponding aniline derivative.

Methodology:

  • Catalyst: Palladium on carbon (Pd-C), typically 10% loading.
  • Solvent: Methyl alcohol (methanol).
  • Conditions: Hydrogenation at room temperature for approximately 8 hours, under atmospheric or slight excess hydrogen pressure.
  • Post-reaction: Catalysts are filtered off, and the product, 4-chloro-3-trifluoromethyl aniline, is purified via recrystallization using Virahol or similar solvents.

Data Table: Hydrogenation Parameters

Parameter Value Notes
Catalyst 10% Pd-C Preferred catalyst for selectivity and efficiency
Solvent Methyl alcohol (methanol) Common solvent for hydrogenation
Reaction Temperature Room temperature (~20°C) Mild conditions, energy-efficient
Reaction Time 8 hours Ensures complete reduction
Post-treatment Recrystallization with Virahol Purity >98%, suitable for subsequent steps

Salification to Form Hydrochloride Salt

Reaction Overview:
The amino compound is converted into its hydrochloride salt to enhance stability and facilitate handling.

Methodology:

  • Dissolution: The aniline derivative is dissolved in a suitable solvent, such as methyl alcohol, ethanol, or acetone.
  • Acid Addition: Anhydrous hydrogen chloride gas is introduced dropwise into the solution, maintaining pH around 0.5.
  • Isolation: Excess HCl gas is passed into alkali lye (30% NaOH solution) to neutralize residual acid and prevent environmental pollution.
  • Post-treatment: The hydrochloride salt precipitates out, is filtered, washed, and dried under reduced pressure at approximately 40°C.

Data Table: Salification Parameters

Parameter Value Notes
Solvent Methyl alcohol (preferred), ethanol, or acetone Affects solubility and crystallization quality
Acid Gas Anhydrous hydrogen chloride gas Ensures complete conversion to hydrochloride
Alkali Lye 30% NaOH solution Neutralizes excess HCl, environmentally friendly
Reaction pH ~0.5 Maintains optimal salt formation
Drying Temperature 40°C under vacuum Prevents decomposition, ensures stability

Summary of Research Findings and Industrial Relevance

Aspect Findings Implications for Industry
Reaction Safety Use of acetic anhydride for nitration reduces risk associated with sulfuric acid systems Safer process, lower environmental hazards
Purity and Yield Recrystallization from mixed alcohol-water solvents yields high purity (>99%) Meets pharmaceutical standards, scalable for mass production
Environmental Considerations Replacement of iron powder reduction with FeCl₃·6H₂O reduces iron waste Environmentally friendly, reduces waste disposal costs
Process Simplicity Mild reaction conditions, room temperature hydrogenation, straightforward salification Cost-effective, suitable for industrial scale-up

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride at the laboratory scale?

  • Methodology :

  • Nucleophilic aromatic substitution : React 4-chlorophenol with a halogenated precursor (e.g., 3-trifluoromethyl-4-nitroaniline) under basic conditions (K₂CO₃/DMF) to introduce the phenoxy group. Subsequent reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) yields the free base, which is then treated with HCl to form the hydrochloride salt .
  • Coupling reactions : Utilize Ullmann or Buchwald-Hartwig coupling for aryl ether formation, ensuring controlled temperature (80–120°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. How can researchers resolve ambiguities in NMR characterization caused by the trifluoromethyl and chlorophenoxy groups?

  • Methodology :

  • 1H-13C HMBC and NOESY : Use 2D NMR to distinguish overlapping signals. The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and chlorophenoxy aromatic protons (δ ~6.8–7.4 ppm in ¹H NMR) require deuterated solvents (DMSO-d₆ or CDCl₃) for clarity .
  • 19F NMR : Confirm the presence and purity of the trifluoromethyl group, as its chemical shift is highly sensitive to electronic environments .

Q. What stability considerations are critical for storing this compound?

  • Methodology :

  • Storage conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the aniline hydrochloride. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., oxidation of the amine group) .
  • Hygroscopicity testing : Monitor water content via Karl Fischer titration, as moisture can lead to salt dissociation and reduced reactivity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • DFT calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS). The electron-withdrawing trifluoromethyl and chlorophenoxy groups reduce electron density on the aniline ring, directing nucleophilic attacks to specific positions .
  • Transition state analysis : Identify energy barriers for reactions (e.g., acylation) using Gaussian 16 to guide experimental conditions .

Q. What strategies are effective for analyzing conflicting crystallographic data on analogous compounds?

  • Methodology :

  • Single-crystal X-ray diffraction : Compare lattice parameters (e.g., space group P2₁/c) and hydrogen-bonding networks (N–H···Cl interactions) with structurally similar compounds like 4-Methoxy-3-(trifluoromethyl)aniline . Discrepancies in bond lengths (>0.02 Å) may indicate polymorphism or solvent inclusion .
  • Powder XRD : Validate phase purity if commercial samples show inconsistent melting points .

Q. How can researchers evaluate the biological activity of this compound against related targets (e.g., enzymes or receptors)?

  • Methodology :

  • In vitro assays : Screen for kinase inhibition (IC₅₀) using fluorescence polarization or ATP-binding assays. The chlorophenoxy group may enhance hydrophobic interactions with binding pockets, as seen in analogs like 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline .
  • Molecular docking : Use AutoDock Vina to simulate binding modes with targets (e.g., cytochrome P450 enzymes), leveraging the trifluoromethyl group’s electrostatic profile .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of similar aniline hydrochlorides?

  • Methodology :

  • Solvent screening : Test solubility in aprotic solvents (e.g., DMSO, THF) versus protic solvents (MeOH, H₂O) using UV-Vis spectroscopy. Conflicting data may arise from impurities or hydration states .
  • HPLC-MS : Quantify solubility limits (mg/mL) and correlate with logP values (~3.15 for analogs), adjusting pH to 4–5 for optimal hydrochloride salt stability .

Methodological Best Practices

  • Synthetic optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and isolate intermediates via column chromatography .
  • Safety protocols : Adopt glovebox techniques for handling hygroscopic hydrochloride salts and consult SDS for hazard mitigation (e.g., PPE for inhalation risks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride
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4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride

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